4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline
Description
Introduction to 4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , which precisely describes its substituent arrangement. The parent structure is aniline (aminobenzene), with a methyl group at the para position (C4) and a (5-methylfuran-2-yl)methyl group attached to the nitrogen atom. The molecular formula is $$ \text{C}{13}\text{H}{15}\text{NO} $$, with a molecular weight of 201.26 g/mol.
Isomeric possibilities arise from variations in substituent positions. For example:
- Positional isomerism : The methyl group on the aniline ring could occupy the ortho (C2) or meta (C3) positions instead of the para position, as seen in 2-methyl-N-[(5-methylfuran-2-yl)methyl]aniline.
- Furan substitution : The methyl group on the furan ring could shift to the 3- or 4-position, altering electronic interactions.
The compound’s SMILES notation, CC1=CC=C(CNC2=CC=C(C)C=C2)O1 , encodes its connectivity: a para-methyl aniline linked via a methylene bridge to a 5-methylfuran. The InChIKey XFKCYRFJJSXXGT-UHFFFAOYSA-N uniquely identifies its stereochemical and structural features.
Structural Analysis Using X-ray Crystallography Data
While X-ray crystallography data for this compound is not publicly available, related furan-aniline derivatives exhibit planar aromatic systems with bond lengths and angles consistent with conjugated π-systems. For instance, the C–O bond in the furan ring typically measures ~1.36 Å, slightly shorter than a standard C–O single bond due to resonance stabilization. The methylene bridge ($$ \text{N–CH}_2 $$) adopts a staggered conformation to minimize steric hindrance between the aniline and furan rings.
Comparative Analysis with Related Furan-Aniline Derivatives
The structural and electronic properties of this compound can be contextualized by comparing it to analogous compounds:
The substitution pattern significantly influences reactivity. For example:
- Electron-donating groups (e.g., methyl on furan) increase the electron density of the furan ring, enhancing its participation in electrophilic substitutions.
- Halogenated analogs (e.g., 4-fluoro derivative) exhibit stronger hydrogen-bonding potential due to the electronegative fluorine atom.
- Thiophene analogs demonstrate greater thermal stability compared to furan derivatives, attributed to sulfur’s polarizability.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-methyl-N-[(5-methylfuran-2-yl)methyl]aniline |
InChI |
InChI=1S/C13H15NO/c1-10-3-6-12(7-4-10)14-9-13-8-5-11(2)15-13/h3-8,14H,9H2,1-2H3 |
InChI Key |
BEPMLYANPULUKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(O2)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via N-Alkylation of Aniline
- Step 1: Synthesize or procure 4-methyl-aniline (p-toluidine) as the starting core.
- Step 2: Prepare or obtain the 5-methylfuran-2-methyl halide derivative (e.g., 5-methylfuran-2-methyl chloride or bromide).
- Step 3: Conduct N-alkylation of 4-methyl-aniline with the furan methyl halide under basic conditions.
- Use a suitable base such as potassium carbonate or sodium hydride to deprotonate the amino group.
- Employ polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to facilitate nucleophilic substitution.
- Reflux at temperatures around 80–120°C to promote alkylation.
- High regioselectivity.
- Straightforward procedure.
- Good yields reported in analogous systems.
- Possible over-alkylation leading to N,N-dialkylated byproducts, which can be minimized by controlling stoichiometry.
Friedel-Crafts Alkylation for Side Chain Introduction
An alternative involves Friedel-Crafts alkylation of 4-methyl-aniline with a suitable furan-derived aldehyde or halide, followed by reduction to the methyl derivative. This route is more complex but allows for regioselective attachment at the aromatic ring.
Specific Synthetic Route and Data
| Step | Reagents & Conditions | Purpose | Yield / Notes |
|---|---|---|---|
| 1 | 4-Methyl-aniline + 5-methylfuran-2-methyl halide + K₂CO₃ in DMF | N-alkylation | Typical yield: 75–85% |
| 2 | Purification via column chromatography | Isolate desired product | Purity >98% |
| 3 | Optional: Recrystallization | Final purification | Ensures high purity |
Alternative Approaches
Cross-Coupling Reactions
- Suzuki or Buchwald-Hartwig coupling can be employed to connect a methylated aniline derivative with a furan-based boronic acid or halide, respectively.
- These methods offer high regioselectivity and functional group tolerance, especially suitable for complex molecules.
Direct Methylation of the Aniline Ring
- Using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions can methylate the para-position selectively if directed appropriately, though this is less controlled and may require directing groups or protective strategies.
Data Table Summarizing Synthesis Parameters
| Method | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield | Remarks |
|---|---|---|---|---|---|
| N-Alkylation | 4-Methyl-aniline + 5-methylfuran-2-methyl halide | K₂CO₃, DMF | Reflux 80–120°C | 75–85% | Most straightforward |
| Friedel-Crafts | 4-Methyl-aniline + furan aldehyde | Lewis acid (AlCl₃) | 0–25°C, then reduction | 60–70% | Less regioselectivity |
| Cross-Coupling | Halogenated aniline + furan boronic acid | Pd catalyst | 80–120°C | 80–90% | High regioselectivity |
Final Remarks
The synthesis of 4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline primarily hinges on efficient N-alkylation of 4-methyl-aniline with a furan-derived methyl halide or via cross-coupling strategies. The choice of method depends on the desired scale, purity, and available reagents. Future research should focus on optimizing catalytic conditions and exploring greener alternatives to traditional halogenation and alkylation processes.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- 4-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline Molecular Formula: C₁₂H₁₂FNO . Key Difference: Replacement of the methyl group with fluorine at the para position. The electron-withdrawing fluorine reduces electron density on the aromatic ring compared to the methyl group, altering reactivity in electrophilic substitution reactions. Synthesis: Similar palladium-catalyzed cross-coupling methods are used, but starting from 4-fluoroaniline derivatives .
- 2-Iodo-N-[(5-methylfuran-2-yl)methyl]aniline Molecular Formula: C₁₂H₁₂INO . Key Difference: An iodine substituent at the ortho position. The bulky iodine atom sterically hinders reactions at the aromatic ring and participates in halogen-bonding interactions.
Heterocyclic Ring Variations
4-Methyl-N-[(5-nitro-thiophen-2-yl)methylidene]aniline
- 4-Methyl-N-((tetrahydrofuran-2-yl)methyl)aniline Molecular Formula: C₁₂H₁₇NO . Key Difference: Tetrahydrofuran (THF) replaces the aromatic furan. The saturated THF ring lacks conjugation, reducing electronic interactions with the aniline nitrogen .
Positional Isomerism
- 4-Methoxy-2-(5-methylfuran-2-yl)aniline Molecular Formula: C₁₂H₁₃NO₂ . Key Difference: A methoxy group at the para position and a furan substituent at the ortho position. The methoxy group enhances electron density on the ring, while the furan’s placement alters regioselectivity in further functionalization .
Palladium-Catalyzed Cross-Coupling
- Example : Synthesis of 4-methyl-2-(5-methylfuran-2-yl)aniline via Suzuki-Miyaura coupling using (5-methylfuran-2-yl)boronic acid and 2-bromo-4-methylaniline. Yield: 79% .
- Comparison : The target compound 4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline would require a nucleophilic substitution or reductive amination step to attach the furan-methyl group to the aniline nitrogen.
Catalytic Aziridination
- Example: Unexpected formation of 4-methyl-N-((tetrahydrofuran-2-yl)methyl)aniline via a chromium-catalyzed reaction involving alcohols and azides. Yield: Not reported, but side products suggest competing pathways .
Physicochemical and Spectroscopic Properties
Biological Activity
4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline is an organic compound with the molecular formula C13H15NO and a molecular weight of approximately 201.26 g/mol. Its unique structure combines an aniline moiety with a 5-methylfuran group, which contributes to its potential biological activities, particularly in the fields of pharmaceuticals and organic synthesis. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that compounds similar to this compound often exhibit significant biological activities due to their ability to interact with various biological targets, such as enzymes and receptors. The presence of both the furan ring and the aniline component enhances these interactions, making it a candidate for drug discovery and development.
Antimicrobial Properties
Preliminary studies suggest that this compound possesses notable antimicrobial properties. The furan moiety has been associated with enhanced interactions within biological systems, potentially leading to effective antimicrobial agents. The compound's ability to disrupt cellular processes in microorganisms could provide a basis for its use in treating infections.
Anticancer Activity
In cancer research, compounds with similar structures have demonstrated potential as anticancer agents due to their ability to modulate biological pathways. The interaction of this compound with specific enzymes and receptors may inhibit cancer cell proliferation or induce apoptosis.
The mechanisms through which this compound exerts its biological effects include:
- Molecular Interactions : The compound can form hydrogen bonds and π-π stacking interactions due to its functional groups, enhancing its binding affinity to biological targets.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.
- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
-
Antimicrobial Study :
- A study investigated the antimicrobial efficacy of related compounds against various bacterial strains. Results indicated that derivatives with furan rings exhibited higher inhibition zones compared to non-furan counterparts, suggesting a structure-activity relationship where the furan moiety plays a crucial role in enhancing antimicrobial activity.
-
Anticancer Research :
- Research focused on the anticancer properties of similar aniline derivatives showed that these compounds could effectively inhibit the growth of human cancer cell lines through apoptosis induction. Molecular docking simulations predicted strong binding affinities between these compounds and key cancer-related targets.
Data Table: Structural Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Aniline + 5-Methylfuran | Antimicrobial, Anticancer |
| 2-Iodo-N-[(5-methylfuran-2-yl)methyl]aniline | Iodine substitution on aniline | Enhanced reactivity, potential anticancer |
| 5-Methylfurfural | Furan ring without aniline | Flavoring agent, limited biological activity |
| 2-Iodo-5-methylaniline | Similar structure but lacks furan component | Different reactivity; potential uses in synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
